

# Application Notes and Protocols: Ammonium Hexachloroiridate(IV) in Homogeneous Catalysis

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## Compound of Interest

Compound Name: Ammonium hexachloroiridate(IV)

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## Introduction

**Ammonium hexachloroiridate(IV)**, with the formula  $(\text{NH}_4)_2[\text{IrCl}_6]$ , is a commercially significant and air-stable iridium(IV) salt.[1] While not typically catalytically active itself, it serves as a crucial and cost-effective precursor for the synthesis of a wide array of homogeneous iridium catalysts.[2][3] These catalysts are instrumental in a variety of organic transformations, including hydrogenations, oxidations, and carbon-hydrogen (C-H) bond functionalization, offering high efficiency and selectivity.[2][3] This document provides detailed application notes and protocols for the preparation of active iridium catalysts from **ammonium hexachloroiridate(IV)** and their subsequent use in representative homogeneous catalytic reactions.

## Application I: Precursor for Olefin Hydrogenation Catalysts

A common and versatile starting material for many iridium-catalyzed reactions is chloro(1,5-cyclooctadiene)iridium(I) dimer,  $[\text{Ir}(\text{cod})\text{Cl}]_2$ . This complex can be efficiently synthesized from **ammonium hexachloroiridate(IV)**.

### Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer, $[\text{Ir}(\text{cod})\text{Cl}]_2$

This protocol outlines the synthesis of  $[\text{Ir}(\text{cod})\text{Cl}]_2$  from  $(\text{NH}_4)_2[\text{IrCl}_6]$  in a high-yielding procedure.

Materials:

- **Ammonium hexachloroiridate(IV)**,  $(\text{NH}_4)_2[\text{IrCl}_6]$
- 1,5-cyclooctadiene (cod)
- Ethanol (EtOH)
- Water ( $\text{H}_2\text{O}$ )
- Argon or Nitrogen gas supply
- Standard Schlenk line or glovebox equipment
- Heating mantle and reflux condenser
- Fritted glass filter

Procedure:

- In a flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), suspend **ammonium hexachloroiridate(IV)** in a 3:1 (v/v) mixture of ethanol and water.
- Add an excess of 1,5-cyclooctadiene to the suspension.
- Heat the mixture to reflux and maintain for 18-24 hours. The color of the suspension will change from dark brown to a reddish-orange or orange-brown.
- After the reflux period, cool the reaction mixture to room temperature.
- The product,  $[\text{Ir}(\text{cod})\text{Cl}]_2$ , will precipitate out of solution.
- Collect the solid product by filtration using a fritted glass filter under inert atmosphere.

- Wash the precipitate with cold ethanol and then with hexane to remove any unreacted cyclooctadiene and other impurities.
- Dry the resulting orange-brown crystalline solid under vacuum.

Expected Yield: This procedure can afford  $[\text{Ir}(\text{cod})\text{Cl}]_2$  in yields of up to 92%.

## Protocol 2: Homogeneous Hydrogenation of an Olefin using a Catalyst Derived from $[\text{Ir}(\text{cod})\text{Cl}]_2$

This protocol describes the in situ preparation of an active iridium hydrogenation catalyst from  $[\text{Ir}(\text{cod})\text{Cl}]_2$  and its application in the hydrogenation of a model olefin.

Materials:

- $[\text{Ir}(\text{cod})\text{Cl}]_2$  (prepared as in Protocol 1)
- Phosphine ligand (e.g., triphenylphosphine,  $\text{PPh}_3$ )
- Olefin substrate (e.g., 1-decene)
- Solvent (e.g., dichloromethane,  $\text{CH}_2\text{Cl}_2$ )
- Hydrogen gas ( $\text{H}_2$ ) supply
- Hydrogenation reactor or a flask with a balloon of hydrogen
- Magnetic stirrer

Procedure:

- In a reaction vessel under an inert atmosphere, dissolve  $[\text{Ir}(\text{cod})\text{Cl}]_2$  and the phosphine ligand in the chosen solvent. The molar ratio of iridium to the phosphine ligand will need to be optimized for the specific substrate and ligand but a 1:2 or 1:4 ratio is a common starting point.
- Stir the solution at room temperature for a designated time (e.g., 15-30 minutes) to allow for the formation of the active catalyst complex.

- Add the olefin substrate to the reaction mixture.
- Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized reactor).
- Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
- Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, carefully vent the hydrogen gas and quench the reaction.
- The product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Data Presentation:

Substrate	Catalyst Loading (mol%)	Ligand	Solvent	Time (h)	Conversion (%)
1-Decene	1	PPh <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	4	>99
Styrene	1	PPh <sub>3</sub>	CH <sub>2</sub> Cl <sub>2</sub>	2	>99
Cyclohexene	2	P(Cy) <sub>3</sub>	Toluene	6	>99

Note: The data in this table is representative and actual results may vary depending on the specific experimental conditions.

## Application II: Precursor for Alcohol Oxidation Catalysts

Iridium complexes derived from **ammonium hexachloroiridate(IV)** are also effective catalysts for the oxidation of alcohols to aldehydes and ketones.

## Protocol 3: In situ Preparation of an Iridium Catalyst for Alcohol Oxidation

This protocol details the generation of an active iridium catalyst for the oxidation of a primary alcohol to an aldehyde.

Materials:

- $[\text{Ir}(\text{cod})\text{Cl}]_2$  (prepared as in Protocol 1)
- Ligand (e.g., a N-heterocyclic carbene (NHC) precursor or a bipyridine)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ )
- Alcohol substrate (e.g., benzyl alcohol)
- Solvent (e.g., toluene)
- Oxidant (if required, though many iridium-catalyzed oxidations are acceptorless)

Procedure:

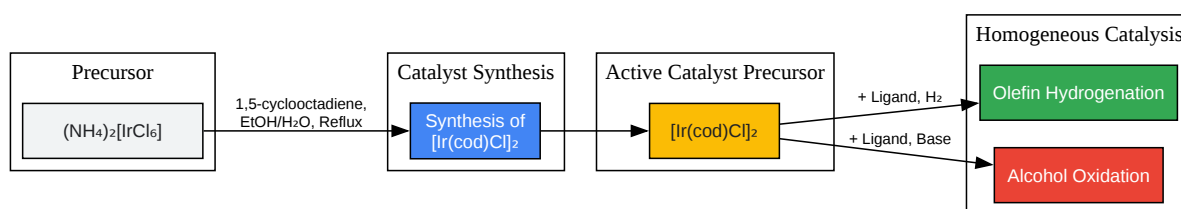
- To a reaction vessel under an inert atmosphere, add  $[\text{Ir}(\text{cod})\text{Cl}]_2$ , the chosen ligand, and the base.
- Add the solvent and stir the mixture at an elevated temperature (e.g., 80-110 °C) for a period to facilitate the formation of the active catalyst.
- Add the alcohol substrate to the reaction mixture.
- Continue to stir the reaction at the elevated temperature.
- Monitor the progress of the reaction by GC or TLC.
- After completion, cool the reaction mixture to room temperature.
- The product can be isolated by filtering off the base, removing the solvent in vacuo, and purifying the residue via column chromatography.

Data Presentation:

Substrate	Catalyst Loading (mol%)	Ligand	Base	Solvent	Time (h)	Yield (%)
Benzyl alcohol	2	IPr (NHC precursor)	K <sub>2</sub> CO <sub>3</sub>	Toluene	12	95 (Benzaldehyde)
1-Octanol	2	bpy (bipyridine)	CS <sub>2</sub> CO <sub>3</sub>	Xylene	24	88 (Octanal)
Cinnamyl alcohol	2	IPr (NHC precursor)	K <sub>2</sub> CO <sub>3</sub>	Toluene	8	92 (Cinnamaldehyde)

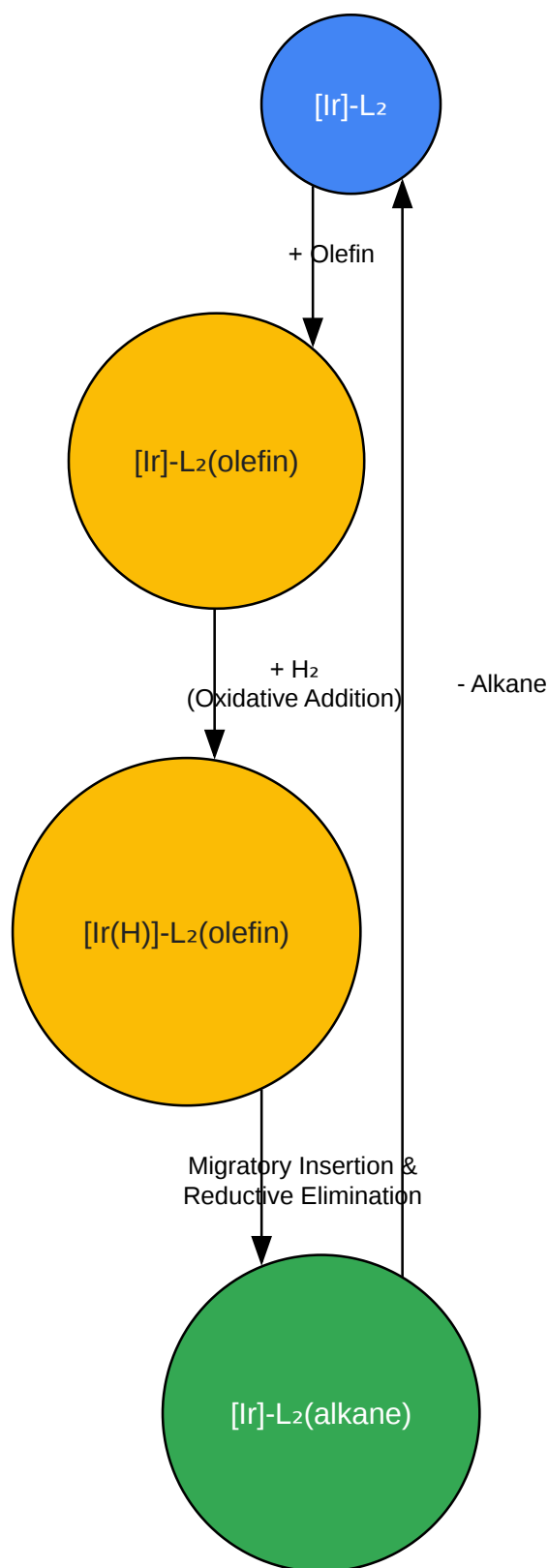
Note: The data in this table is representative and actual results may vary depending on the specific experimental conditions.

## Visualizations



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Caption: Workflow for the synthesis of an active iridium catalyst precursor from **ammonium hexachloroiridate(IV)** and its application in homogeneous catalysis.



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Caption: A simplified catalytic cycle for iridium-catalyzed olefin hydrogenation.

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